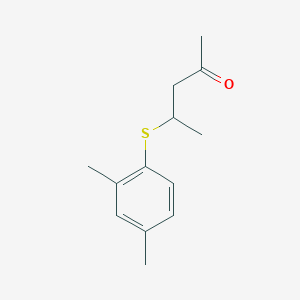
4-((2,4-Dimethylphenyl)thio)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,4-Dimethylphenyl)thio)pentan-2-one is an organic compound with the molecular formula C13H18OS It is a thioether derivative of pentan-2-one, characterized by the presence of a 2,4-dimethylphenylthio group attached to the second carbon of the pentan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dimethylphenyl)thio)pentan-2-one typically involves the reaction of 2,4-dimethylthiophenol with a suitable pentan-2-one derivative. One common method is the nucleophilic substitution reaction where 2,4-dimethylthiophenol reacts with a halogenated pentan-2-one under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, bases, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Dimethylphenyl)thio)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentan-2-one backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
4-((2,4-Dimethylphenyl)thio)pentan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((2,4-Dimethylphenyl)thio)pentan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether group can participate in redox reactions, influencing cellular processes. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-((2,4-Dimethylphenyl)thio)phenol: A related compound with a phenol group instead of the pentan-2-one backbone.
2,4-Dimethylthiophenol: The precursor used in the synthesis of 4-((2,4-Dimethylphenyl)thio)pentan-2-one.
Pentan-2-one: The base structure without the thioether group.
Uniqueness
This compound is unique due to the presence of both a thioether group and a ketone group, which confer distinct chemical reactivity and potential applications. Its combination of structural features makes it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C13H18OS |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C13H18OS/c1-9-5-6-13(10(2)7-9)15-12(4)8-11(3)14/h5-7,12H,8H2,1-4H3 |
InChI Key |
GUGWBZWWFRJSNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC(C)CC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


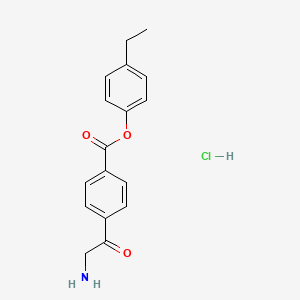
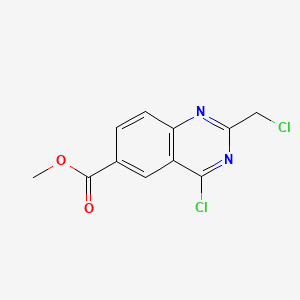

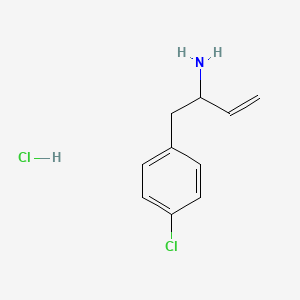
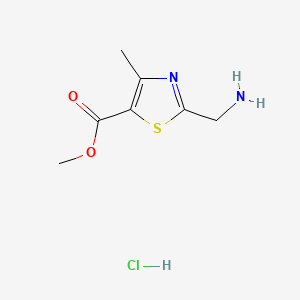

![(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B13496165.png)
![5-[(3-Amino-2-hydroxy-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496168.png)
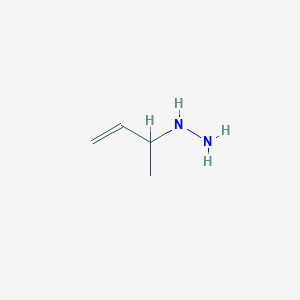
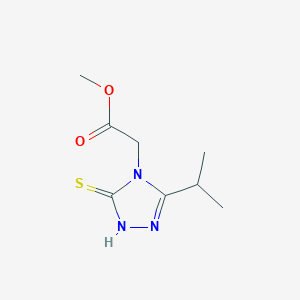
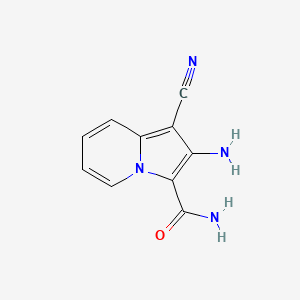
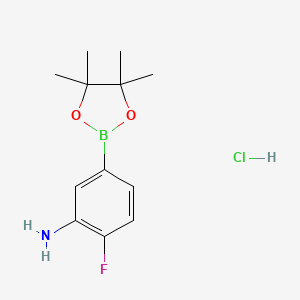
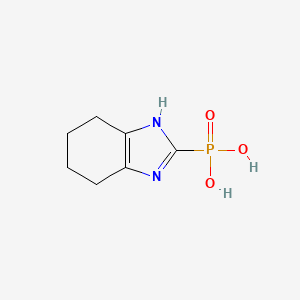
![10,11-Dihydrodibenzo[b,f][1,4]thiazepine](/img/structure/B13496200.png)
